3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17642275
InChI: InChI=1S/C7H10ClNOS/c8-7-5(2-4-11-7)6(10)1-3-9/h2,4,6,10H,1,3,9H2
SMILES:
Molecular Formula: C7H10ClNOS
Molecular Weight: 191.68 g/mol

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol

CAS No.:

Cat. No.: VC17642275

Molecular Formula: C7H10ClNOS

Molecular Weight: 191.68 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol -

Specification

Molecular Formula C7H10ClNOS
Molecular Weight 191.68 g/mol
IUPAC Name 3-amino-1-(2-chlorothiophen-3-yl)propan-1-ol
Standard InChI InChI=1S/C7H10ClNOS/c8-7-5(2-4-11-7)6(10)1-3-9/h2,4,6,10H,1,3,9H2
Standard InChI Key NWOPVWILLJOGDB-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1C(CCN)O)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure features a 2-chlorothiophene ring fused to a propanol backbone substituted with an amino group at the third carbon. The thiophene moiety, a five-membered aromatic ring containing sulfur, confers distinct electronic properties due to its electron-rich nature, while the chlorine substituent at the 2-position enhances electrophilic reactivity . The hydroxyl (-OH) and primary amine (-NH2_2) groups enable hydrogen bonding and salt formation, critical for interactions in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H10ClNOS\text{C}_7\text{H}_{10}\text{ClNOS}
Molecular Weight191.68 g/mol
CAS Registry Number1536891-23-2
SMILESOC(C1=C(Cl)SC=C1)CCN
InChIKeyNWOPVWILLJOGDB-UHFFFAOYSA-N

Comparative Analysis with Structural Analogs

Replacing the chlorine atom with alternative halogens or shifting its position on the thiophene ring significantly alters reactivity. For example, 3-amino-1-(3-chlorothiophen-2-yl)propan-1-ol exhibits distinct electronic properties due to altered halogen positioning. Conversely, 3-amino-3-(thiophen-2-yl)propan-1-ol, which lacks the chlorine substituent, demonstrates reduced electrophilicity and altered hydrogen-bonding capacity .

Synthesis and Manufacturing

Intermediate Isolation and Purification

Critical intermediates in aminopropanol synthesis, such as 3-dimethylamino-1-(2-thienyl)-1-propanone, are often isolated as acid addition salts (e.g., hydrochlorides or oxalates) to enhance stability . For the target compound, analogous strategies would involve protonating the amine group during workup, followed by recrystallization to achieve high enantiomeric excess.

Table 2: Synthetic Strategies for Aminopropanol Derivatives

MethodKey StepsYield Optimization Factors
Asymmetric HydrogenationKetone → Chiral AlcoholCatalyst loading, temperature
Enzymatic ResolutionRacemate → Enantiomer SeparationEnzyme specificity, pH control
Chiral Pool SynthesisStarting from Natural ProductsAvailability of chiral precursors

Physicochemical Properties

Solubility and Stability

Experimental solubility data for 3-amino-1-(2-chlorothiophen-3-yl)propan-1-ol are unavailable, but its polar functional groups suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. The compound’s stability is likely influenced by the electron-withdrawing chlorine atom, which may reduce susceptibility to oxidative degradation compared to non-halogenated analogs .

Spectroscopic Profiles

  • IR Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm1^{-1}), O-H stretching (3200–3600 cm1^{-1}), and C-Cl stretching (550–850 cm1^{-1}).

  • NMR: The 1H^1\text{H} NMR spectrum would feature aromatic protons from the thiophene ring (δ 6.8–7.5 ppm), hydroxyl proton (δ 1.5–2.5 ppm, broad), and amine protons (δ 1.0–3.0 ppm, broad) .

Future Directions

Pharmacological Profiling

In vitro assays assessing binding affinity for neurotransmitter transporters or inflammatory cytokines are needed to validate hypothetical applications.

Process Optimization

Developing cost-effective enantioselective routes using biocatalysts or flow chemistry could facilitate large-scale production.

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